SB290157 trifluoroacetate

Descripción general

Descripción

Molecular Structure Analysis

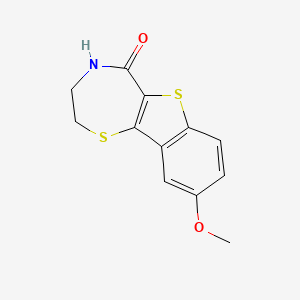

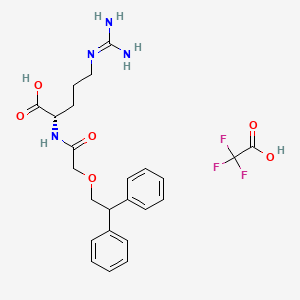

The molecular formula of SB290157 trifluoroacetate is C24H29F3N4O6 . The molecular weight is 526.51 . The structure includes a trifluoroacetate salt group, which contributes to its overall stability and solubility .Chemical Reactions Analysis

SB290157 trifluoroacetate is selective for C3aR over C5aR or other chemotactic G protein-coupled receptors . It effectively blocks C3aR in humans, rats, guinea pigs, and mice .Physical And Chemical Properties Analysis

SB290157 trifluoroacetate is a white to beige powder . It is soluble in DMSO and ethanol, but insoluble in water . It has an optical activity of [α]/D +1.5 to +5°, c = 1.0 in DMSO .Aplicaciones Científicas De Investigación

Application

SB290157 trifluoroacetate is known as a selective antagonist of the complement anaphylatoxin C3a receptor . The C3a receptor (C3aR) is a proinflammatory peptide that acts as a potent chemotaxin for eosinophils, macrophages, and mast cells . It has also been found to be involved in nonimmunological roles in osteoblast differentiation, angiogenesis, and lipid metabolism .

Method of Application

The compound is used in vitro with cells expressing the C3aR. For instance, it has been used with Chinese hamster ovary cells stably expressing C3aR (CHO-C3aR) and human embryonic kidney 293 cells (HEK293) .

Results

SB290157 has been found to inhibit diet-induced obesity, metabolic dysfunction, and adipocyte signaling, in addition to inhibiting macrophage signaling . It has also been shown to improve survival in experimental lupus nephritis, ameliorate anti-ovalbumin polyclonal antibody–induced arthritis, reduce infarct volume in a model of thromboembolic stroke, and rescue cognitive impairment in a model of Alzheimer’s disease .

Anti-Inflammatory Effects

Application

SB290157 trifluoroacetate has been shown to display anti-inflammatory effects in animal models of airway inflammation and arthritis .

Results

The use of SB290157 trifluoroacetate in these models has been associated with a reduction in inflammation, potentially due to its antagonistic effects on the C3a receptor .

Regulation of Insulin Secretion

Application

SB290157 trifluoroacetate has been found to inhibit glucose-induced insulin secretion .

Results

Treatment with SB290157 trifluoroacetate has been shown to inhibit the secretion of insulin in response to glucose stimulation .

Partial C5aR2 Agonist

Application

SB290157 trifluoroacetate has been found to act as a partial agonist at C5aR2 .

Method of Application

This compound is typically used in vitro with cells expressing the C5aR2. For instance, it has been used with Chinese hamster ovary cells stably expressing C5aR2 .

Results

SB290157 trifluoroacetate has been found to mediate β-arrestin recruitment at higher compound doses . Its activity at C5aR2 was more potent and efficacious than the current ‘lead’ C5aR2 agonist P32 .

Anti-Inflammatory Effects in Animal Models

Application

SB290157 trifluoroacetate has been shown to display anti-inflammatory effects in animal models of airway inflammation and arthritis .

Results

The use of SB290157 trifluoroacetate in these models has been associated with a reduction in inflammation, potentially due to its antagonistic effects on the C3a receptor .

Regulation of Insulin Secretion

Application

SB290157 trifluoroacetate has been found to inhibit glucose-induced insulin secretion .

Results

Treatment with SB290157 trifluoroacetate has been shown to inhibit the secretion of insulin in response to glucose stimulation .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRMPPVJAQWGEG-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB290157 trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester](/img/structure/B1663235.png)

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)

![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)